molecular formula C12H18O B152100 2-(2-Propan-2-ylphenyl)propan-1-ol CAS No. 131204-98-3

2-(2-Propan-2-ylphenyl)propan-1-ol

Cat. No.: B152100
CAS No.: 131204-98-3
M. Wt: 178.27 g/mol
InChI Key: FQBKPRKGUNFSIF-UHFFFAOYSA-N
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Description

2-(2-Propan-2-ylphenyl)propan-1-ol is a secondary alcohol derivative featuring a propan-1-ol chain attached to a 2-propan-2-yl-substituted phenyl ring. For instance, compounds like 2-(2-isopropylphenoxy)propan-1-ol (C₁₂H₁₈O₂, molar mass 194.27 g/mol) share similarities in aromatic substitution patterns but differ in functional groups (ether vs. direct C–C bonding) . The propan-1-ol moiety suggests primary alcohol reactivity, while the bulky 2-propan-2-ylphenyl group may influence steric effects and solubility.

Properties

CAS No.

131204-98-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H18O/c1-9(2)11-6-4-5-7-12(11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

FQBKPRKGUNFSIF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C(C)CO

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds highlight key structural differences and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Key Differences vs. Target Compound
2-(2-Propan-2-ylphenyl)propan-1-ol (Target) C₁₂H₁₈O 178.27* Phenyl, propan-2-yl, primary alcohol Reference compound for comparison.
2-(2-isopropylphenoxy)propan-1-ol C₁₂H₁₈O₂ 194.27 Phenoxy ether, primary alcohol Ether linkage introduces additional oxygen, increasing polarity and molar mass.
(R,S)-2-(3-Methoxyphenylamino)propan-1-ol C₁₀H₁₅NO₂ 193.23 Methoxyphenyl, amino, alcohol Amino group enhances hydrogen bonding potential; methoxy substituent alters electronic properties.
P7116110114 (KLK7 inhibitor) C₂₃H₂₂BrN₃O₃ 488.35 Triazolopyrimidine, bromophenyl Complex heterocyclic backbone and halogen substituents drive biological activity.
2-(azepan-1-yl)propan-1-ol C₉H₁₉NO 157.26 Azepane ring, primary alcohol Nitrogen-containing azepane ring expands applications in agrochemicals and materials.

*Calculated based on molecular formula.

Physico-Chemical Properties

  • Solubility: The target compound’s hydrophobic aryl group likely reduces water solubility compared to amino- or ether-containing analogs (e.g., 2-(3-Methoxyphenylamino)propan-1-ol) .
  • Reactivity : As a primary alcohol, it may undergo oxidation to carboxylic acids, but steric hindrance from the aryl group could slow reactions compared to unsubstituted propan-1-ol .

Key Research Findings and Implications

  • Positional Isomerism: Evidence from [(butoxymethylethoxy)methylethoxy]propan-1-ol and its isomers shows minimal property differences, suggesting that the target’s aryl substitution position (e.g., ortho vs.
  • Steric Effects : The 2-propan-2-yl group may hinder crystallization or chromatography, complicating purification compared to less bulky analogs .

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